IMP-1710

UCHL1 inhibition Fluorescence polarization assay Deubiquitylase inhibitor potency

IMP-1710 is a covalent small-molecule inhibitor and activity-based probe (ABP) targeting ubiquitin carboxy-terminal hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in neurodegeneration, cancer, and fibrotic diseases. The compound features a cyanopyrrolidine scaffold bearing an alkyne tag, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for target identification and quantification in intact human cells.

Molecular Formula C23H19N5O
Molecular Weight 381.4 g/mol
Cat. No. B15623905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMP-1710
Molecular FormulaC23H19N5O
Molecular Weight381.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1
InChIKeyFYMVGXGSNIVSKY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IMP-1710: Potent and Selective UCHL1 Covalent Inhibitor for Deubiquitylase Research and Antifibrotic Studies


IMP-1710 is a covalent small-molecule inhibitor and activity-based probe (ABP) targeting ubiquitin carboxy-terminal hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in neurodegeneration, cancer, and fibrotic diseases [1]. The compound features a cyanopyrrolidine scaffold bearing an alkyne tag, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for target identification and quantification in intact human cells [1]. IMP-1710 represents the (S)-enantiomer of the series, with an established IC50 of 38 nM (95% CI 32–45 nM) in fluorescence polarization assays against recombinant UCHL1 [1].

Why IMP-1710 Cannot Be Replaced by LDN-57444 or Other Generic UCHL1 Inhibitors


Generic substitution among UCHL1 inhibitors is scientifically invalid due to profound functional divergence in cellular contexts. The widely used UCHL1 inhibitor LDN-57444, despite a reported biochemical IC50 of 880 nM against recombinant UCHL1, fails to engage UCHL1 in intact cells across multiple assay formats [1]. In direct competition experiments, LDN-57444 exhibited negligible inhibition compared to IMP-1710 and its parent compound [1]. Furthermore, the (R)-enantiomer IMP-1711 demonstrates >1000-fold reduced activity, underscoring that stereochemistry critically governs target engagement [1]. These data establish that procurement decisions based solely on nominal UCHL1 inhibition claims, without considering cellular target engagement and stereochemical identity, will yield non-functional or misleading experimental outcomes.

IMP-1710 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against LDN-57444 and IMP-1711


Biochemical Potency Comparison: IMP-1710 vs. Parent Compound 1 vs. IMP-1711 vs. LDN-57444

IMP-1710 demonstrates improved biochemical potency (IC50 38 nM) over parent compound 1 (IC50 90 nM) in a fluorescence polarization assay using Ub-Lys-TAMRA substrate following 30 min preincubation [1]. The (R)-enantiomer IMP-1711 (3) exhibited >1000-fold reduced activity relative to compound 1, confirming strict stereoselectivity [1]. LDN-57444, a commonly used comparator, shows an IC50 of 880 nM against recombinant UCHL1 under comparable conditions [1].

UCHL1 inhibition Fluorescence polarization assay Deubiquitylase inhibitor potency

Cellular Target Engagement: IMP-1710 vs. Parent Compound 1 and LDN-57444

In-cell target engagement assays reveal that IMP-1710 engages UCHL1 with an in-cell IC50 of 110 nM, representing a 7.5-fold improvement over parent compound 1 (in-cell IC50 820 nM) [1]. Critically, LDN-57444 failed to engage UCHL1 in intact cells across multiple assays, including biochemical activity and competitive ABPP, despite its reported biochemical activity [1]. Dose-dependent competition experiments confirmed that LDN-57444 showed no competition for UCHL1 labeling, whereas IMP-1710 demonstrated robust concentration-dependent target engagement [1].

Cellular target engagement In-cell IC50 Activity-based protein profiling

Stereoselectivity: IMP-1710 (S-Enantiomer) vs. IMP-1711 (R-Enantiomer)

The (R)-enantiomer IMP-1711 (compound 3) exhibits >1000-fold reduced UCHL1 inhibitory activity compared to the parent compound 1 (S-enantiomer series) [1]. IMP-1711 is inactive against all 20 tested DUBs and serves as an ideal negative control compound [1]. This stereoselectivity confirms that IMP-1710's activity derives from specific chiral recognition at the UCHL1 active site rather than non-specific covalent modification.

Stereoselective inhibition Enantiomer control UCHL1 active site

Cross-DUB Selectivity: IMP-1710 vs. Panel of 20 Deubiquitylating Enzymes

Cross-screening against a panel of 20 DUBs demonstrated exquisite selectivity for IMP-1710 and parent compound 1 for UCHL1, with no significant inhibition of other DUBs including BAP1, Cezanne1, OTUB2, TRABID, UCHL3, UCHL5, and multiple USP family members [1]. The control compound IMP-1711 was inactive against all tested DUBs [1]. Unbiased quantitative chemical proteomic profiling in intact cells confirmed that UCHL1 was the predominant engaged target [1].

DUB selectivity profiling Off-target screening Chemical proteomics

Antifibrotic Functional Activity: IMP-1710 vs. Parent Compound 1 vs. LDN-57444 vs. Nintedanib

IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts from IPF patients with an IC50 of 740 nM, while parent compound 1 exhibits an IC50 of 100 nM [1]. Both compounds at 1 μM demonstrated >50% FMT inhibition, with potency comparable to the FDA-approved IPF drug nintedanib [1]. LDN-57444 showed evidence for weak αSMA inhibition, but this was concurrent with increased cytotoxicity over the same concentration range, suggesting toxicity-driven effects rather than genuine antifibrotic activity [1].

Idiopathic pulmonary fibrosis Fibroblast-to-myofibroblast transition Antifibrotic activity

IMP-1710 Validated Application Scenarios Based on Quantitative Evidence


Intracellular UCHL1 Target Engagement and Activity-Based Protein Profiling (ABPP)

IMP-1710 enables quantitative profiling of endogenous UCHL1 activity in intact human cells with an in-cell IC50 of 110 nM [1]. The alkyne tag permits click chemistry conjugation to fluorescent reporters (e.g., TAMRA-azide) or biotin capture reagents for visualization or enrichment. This application is validated in multiple cell types including endothelial cells (EA.hy926) and adenocarcinoma human alveolar basal epithelial cells (A549) [1]. IMP-1711 (R-enantiomer) provides a rigorously validated inactive control for these experiments [1].

Idiopathic Pulmonary Fibrosis (IPF) Cellular Model Studies

IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition in primary lung fibroblasts from IPF patients with an IC50 of 740 nM, achieving >50% inhibition at 1 μM [1]. This functional activity is comparable to the FDA-approved IPF drug nintedanib, positioning IMP-1710 as a chemical probe for investigating UCHL1-dependent fibrotic signaling. Unlike LDN-57444, IMP-1710's antifibrotic effects are not confounded by cytotoxicity at effective concentrations [1].

UCHL1 Selectivity Studies Requiring Minimal DUB Off-Target Interference

IMP-1710 exhibits exquisite selectivity for UCHL1 over a panel of 20 DUBs including BAP1, UCHL3, UCHL5, and multiple USP family members at 1 μM [1]. This selectivity profile is validated through unbiased quantitative chemical proteomics, confirming UCHL1 as the predominant cellular target. Researchers investigating UCHL1-specific biology without confounding DUB cross-reactivity should prioritize IMP-1710 over less selective alternatives [1].

Anti-Leishmanial Research Involving DUB16 (UCH Family) Target Validation

IMP-1710 inhibits the Leishmania donovani UCH family deubiquitinase DUB16, with EC50 values of 1–2 μM in promastigote cell viability assays, comparable to the clinical anti-leishmanial drug miltefosine [2]. L. mexicana parasites overproducing DUB16 exhibit increased resistance to IMP-1710, providing in vivo target engagement evidence [2]. While IMP-1710 has additional parasite targets, this represents an orthogonal application distinct from human UCHL1 studies.

Technical Documentation Hub

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